molecular formula C7H5NaO5S B031539 Sodium 3-sulfobenzoate CAS No. 17625-03-5

Sodium 3-sulfobenzoate

Cat. No.: B031539
CAS No.: 17625-03-5
M. Wt: 224.17 g/mol
InChI Key: KQHKITXZJDOIOD-UHFFFAOYSA-M
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Description

Sodium 3-sulfobenzoate is the sodium salt of 3-sulfobenzoic acid. Steady state method has been proposed for the evaluation of solubility of its binary solvent mixtures at high temperatures.

Scientific Research Applications

  • It is used in copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates, a process that allows for the direct synthesis of bioactive 1,3-oxazines. This method is notable for its low catalyst costs and the use of easily available sulfone reagents (Dong et al., 2021).

  • The compound exhibits high solubility in binary solvent mixtures at elevated temperatures, with its dissolution enthalpy and entropy varying with mole fraction. This property is crucial in understanding its solubility behavior in various solvents (Li et al., 2014).

  • Sodium 3-sulfobenzoate is involved in iodine-mediated difunctionalization of imidazopyridines with sodium sulfinates. This method enables selective synthesis of sulfones and sulfides in good yields, accommodating a wide range of substrates and functional groups (Guo et al., 2018).

  • It has been used in the development of sodium sulfonate-functionalized poly(ether ether ketone)s, which show increased thermal stability and solubility. The glass transition temperatures of these polymers increase with the sodium sulfonate content in the polymer chain (Wang et al., 1998).

  • In the synthesis of poly(ether ether ketone)s with high sodium sulfonate content, these materials demonstrate excellent thermal stability and mechanical properties, making them promising for applications such as gas dehumidification membranes (Liu et al., 2001).

  • It plays a role in a one-pot synthesis method for sulfonamides from sodium sulfinates and amines, a process that operates at room temperature using sulfonyl bromides under neutral conditions (Wu et al., 2016).

  • Asymmetric dibenzothiophene sulfones, synthesized using this compound, serve as fluorescent nuclear stains, aiding in the prediction of sulfoxide precursor localization in HeLa cells (Petroff et al., 2018).

  • The crystal structure of related compounds, such as sodium p-nitrobenzoxasulfamate monohydrate, demonstrates complex, unsymmetrical geometry, offering insights into molecular interactions and stability (Yazıcılar et al., 2002).

Safety and Hazards

Sodium 3-sulfobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If it comes in contact with the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .

Mechanism of Action

Target of Action

Sodium 3-sulfobenzoate is a structural analog of the amino acid glutamate . .

Pharmacokinetics

Its solubility in water

Result of Action

It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (SBA) , suggesting it may have potential applications in the field of materials science.

Properties

{ "Design of the Synthesis Pathway": "Sodium 3-sulfobenzoate can be synthesized through sulfonation of benzoic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Benzoic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add benzoic acid to a reaction flask", "Add sulfuric acid dropwise to the reaction flask while stirring", "Heat the reaction mixture to 80-90°C for 1 hour", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture and stir", "Add sodium hydroxide to the reaction mixture until pH reaches 7-8", "Filter the resulting solution to obtain Sodium 3-sulfobenzoate" ] }

CAS No.

17625-03-5

Molecular Formula

C7H5NaO5S

Molecular Weight

224.17 g/mol

IUPAC Name

sodium;3-carboxybenzenesulfonate

InChI

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

KQHKITXZJDOIOD-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+]

17625-03-5

physical_description

White crystalline solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

3-Sulfobenzoic Acid Sodium Salt;  Monosodium 3-Sulfobenzoate;  Monosodium m-Sulfobenzoate;  Sodium 3-Carboxybenzene-1-sulfonate;  Sodium 3-Carboxybenzenesulfonate;  Sodium Hydrogen 3-Sulfobenzoate;  Sodium m-Sulfobenzoate;  m-Sulfobenzoic Acid Monosodium Sa

Origin of Product

United States

Synthesis routes and methods I

Procedure details

122.1 g (1.0 mol) of benzoic acid are melted at 125° to 130° C. in a 1 l four-neck flask fitted with stirrer, internal thermometer and reflux condenser. Then 405 g of oleum are introduced over 30 minutes. Subsequently the reaction mixture is heated to 130° C. and stirred for a further 1 hour at this temperature. The reaction mixture is cooled and 1800 g (=1500 ml) of 26.4% strength sodium chloride solution are run in over 15 minutes. The reaction mixture is heated to 80° C. to 85° C. Then the mixture is allowed to cool to 50° C. while stirring. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g (=250 ml) of 5% strength sodium chloride solution cooled to 5° C., in two portions. After drying, 204.4 g of crude sodium 3-sulfobenzoate (content: 96%; sodium chloride content: 3%) are obtained; this corresponds to 196.3 g (0.88 mol) of sodium 3-sulfobenzoate calculated as 100%. 2342 g of effluent are produced.
Quantity
122.1 g
Type
reactant
Reaction Step One
Name
Quantity
405 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium 3-sulfobenzoate

Synthesis routes and methods II

Procedure details

273.6 g of 3-(chlorosulfonyl)benzoic acid containing 28.6% water (corresponding to 195.3 g (0.89 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 50 g of water and 500 g of chlorobenzene and heated in a water separator. A total of 106 ml of water are expelled. After cooling the reaction mixture to 100° C., 108 g (0.89 mol) of 33% strength sodium hydroxide solution are added dropwise over 30 minutes. Subsequently a further 90 ml of water are expelled. After cooling, the precipitated product is filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 190.4 g of sodium 3-sulfobenzoate are obtained, the purity determined by titration being 97.3%; this corresponds to a yield of 93.3%.
Quantity
273.6 g
Type
reactant
Reaction Step One
Quantity
0.89 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
106 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
500 g
Type
solvent
Reaction Step Seven
Name
Quantity
50 g
Type
solvent
Reaction Step Eight
Name
sodium 3-sulfobenzoate
Yield
93.3%

Synthesis routes and methods III

Procedure details

The pH of 345 g of mother liquor from Example 1 is adjusted to 4 with about 60 g of sodium hydroxide. 300 ml of this solution are introduced together with 264.5 g of 3-(chlorosulfonyl)benzoic acid (water content: 25.7%) (corresponding to 196.5 g (0.89 mol) of 100% 3-(chlorosulfonyl)benzoic acid). The reaction mixture is heated to 100° C. and stirred for a further 45 minutes at this temperature. The mixture is then allowed to cool over about 1 hour to 40° C. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g of 5% strength sodium chloride solution, prepared from 13.8 g of sodium chloride and 243.2 g of water and cooled to 5° C., in two portions. The filter cake is dried at 100° C./100 torr (13.16 kPa). 192.6 g of sodium 3-sulfobenzoate are obtained with a purity of 96% and a sodium chloride content of 3.2% (corresponding to 184.9 g (0.83 mol) of 100% sodium 3-sulfobenzoate). The yield is 92.6% of theoretical.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
264.5 g
Type
reactant
Reaction Step Two
Quantity
0.89 mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
sodium 3-sulfobenzoate
Yield
92.6%

Synthesis routes and methods IV

Procedure details

360 g of 26.4% strength sodium chloride solution, prepared from 95.0 g of sodium chloride and 265.0 g of water, and 332 g of crude 3-(chlorosulfonyl)benzoic acid (water content: 39.2%) (corresponding to 201.8 g (0.92 mol) of 100% 3-(chlorosulfonyl)benzoic acid) are introduced into a 1 l four-neck flask fitted with stirrer, internal thermometer and reflux condenser. The reaction mixture is heated to 100° C. and stirred for a further 45 minutes at this temperature. The mixture is then allowed to cool over about 1 hour to 40° C. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g of 5% strength sodium chloride solution, prepared from 12.8 g of sodium chloride and 243.2 g of water and cooled to 5° C., in two portions. The filter cake is dried at 100° C./100 torr (13.16 kPa). 196.3 g of sodium 3-sulfobenzoate are obtained with a purity of 95% and a sodium chloride content of 3.9% (corresponding to 186.5 g (0.83 mol) of 100% sodium 3-sulfobenzoate). The yield is 90.9% of theoretical. 345 g of mother liquor and 318 g of wash liquor are produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
0.92 mol
Type
reactant
Reaction Step One
Name
Quantity
265 g
Type
reactant
Reaction Step One
Name
sodium 3-sulfobenzoate
Yield
90.9%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-sulfobenzoate
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Customer
Q & A

Q1: What is the solubility behavior of Sodium 3-sulfobenzoate in different solvent systems?

A1: Research has investigated the solubility of this compound in various solvent mixtures. A study [] examined its equilibrium solubility in binary systems containing water and either sodium chloride, sodium sulfate, or ethanol at temperatures ranging from 278.15 to 323.15 K. This type of data is crucial for understanding the compound's behavior in different environments and for developing processes that involve its dissolution or crystallization.

Q2: Can this compound be used in material science applications?

A2: Yes, this compound has shown potential in material science, particularly in the development of functional materials. For instance, a study [] explored its use in fabricating sulfated silk fibroin-based blend nanofibrous membranes. These membranes demonstrated an ability to adsorb lysozyme, indicating potential applications in areas like bioseparation or enzyme immobilization.

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